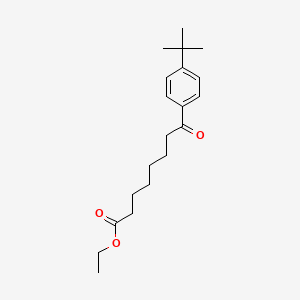

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYTCRJUJSXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645767 | |

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-50-2 | |

| Record name | Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Oxooctanoate Chemistry

The backbone of Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate is an eight-carbon chain with a ketone at the eighth position and an ethyl ester at the first, classifying it as an oxooctanoate. This functional arrangement is a key determinant of its chemical behavior.

Oxooctanoates, and more broadly, long-chain keto-esters, are versatile intermediates in organic synthesis. The presence of both a ketone and an ester group on a flexible aliphatic chain allows for a wide range of chemical transformations. These can include reactions at the carbonyl group of the ketone, such as reductions or additions, and transformations at the ester group, like hydrolysis or transesterification. The aliphatic chain itself can also be subject to various modifications.

The synthesis of such molecules often involves multi-step processes. For instance, the synthesis of a related compound, ethyl 8-bromooctanoate, is achieved through a sequence of reactions starting from 1,6-dibromohexane (B150918) and diethyl malonate, followed by hydrolysis, decarboxylation, and finally esterification. google.com A common method for creating the aryl ketone portion of the molecule is the Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.com This reaction results in the formation of a monoacylated product, in this case, an aryl ketone.

Significance of 4 Tert Butylphenyl Substituted Compounds in Organic Chemistry

The 4-tert-butylphenyl group is a significant substituent in organic chemistry, largely due to the presence of the bulky tert-butyl group attached to the phenyl ring. This group imparts a number of important properties to the molecules it is a part of.

The tert-butyl group is electron-donating, which increases the electron density on the aromatic ring and can influence the reactivity of the molecule. nih.gov It also provides considerable steric hindrance, which can direct the course of chemical reactions and enhance the stability of the compound. nih.gov This steric bulk and the hydrophobic nature of the tert-butyl group also affect the physical properties of the compound, such as its solubility. For example, 4-tert-butylphenol (B1678320) is soluble in many organic solvents but has limited solubility in water. solubilityofthings.com

Compounds containing the 4-tert-butylphenyl group have a wide range of applications. 4-tert-butylphenol, for instance, is a key monomer in the production of polycarbonate, phenolic resins, and epoxy resins. chemicalbook.comwikipedia.org It is also used as a chain terminator in polymerization to control molecular weight. wikipedia.org Furthermore, these compounds serve as intermediates in the synthesis of pesticides, fungicides, and pharmaceuticals. guidechem.com The antioxidant properties of tert-butylated phenols make them valuable as stabilizers in plastics, rubber, and various consumer products. nih.govontosight.ai

Table 1: Properties of 4-tert-butylphenol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Molar Mass | 150.221 g·mol⁻¹ wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 99.5 °C wikipedia.org |

| Boiling Point | 239.8 °C wikipedia.org |

| Density | 0.908 g/cm³ (20 °C) wikipedia.org |

| Solubility in water | 0.6 g/L (20 °C) wikipedia.org |

Scope of Academic Research on Ethyl 8 4 Tert Butylphenyl 8 Oxooctanoate and Its Analogues

Classical Esterification and Acylation Approaches

Traditional synthetic routes to Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate rely on well-established reactions such as Friedel-Crafts acylation and Fischer esterification. These methods are foundational in organic chemistry and are often employed for the large-scale production of aromatic ketones and esters.

Friedel-Crafts Acylation Strategies Involving p-tert-Butylbenzene Derivatives

The core structure of the target molecule is typically assembled via a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. khanacademy.org This reaction involves the acylation of an aromatic ring, in this case, p-tert-butylbenzene, with an acylating agent, usually in the presence of a strong Lewis acid catalyst. cerritos.edu

The key precursor, 8-(4-tert-butylphenyl)-8-oxooctanoic acid, is synthesized by reacting p-tert-butylbenzene with a derivative of suberic acid (octanedioic acid). The common acylating agent for this transformation is octanedioic anhydride (B1165640) or suberoyl chloride. A Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is used to activate the acylating agent, generating a highly electrophilic acylium ion. beilstein-journals.orgyoutube.com The aromatic ring of p-tert-butylbenzene then attacks the acylium ion, leading to the formation of the aryl ketone moiety. The bulky tert-butyl group on the benzene (B151609) ring directs the acylation primarily to the para position, ensuring high regioselectivity.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| p-tert-Butylbenzene | Octanedioic anhydride | AlCl₃ | Carbon disulfide | 0 - RT | cerritos.edu |

| Toluene | Acetic anhydride | FeCl₃·6H₂O | Ionic Liquid | 60 | beilstein-journals.org |

| Benzene | Acetyl chloride | AlCl₃ | (excess benzene) | < 50 | khanacademy.org |

Conventional Esterification of Carboxylic Acid Precursors with Ethanol (B145695)

Once the carboxylic acid precursor, 8-(4-tert-butylphenyl)-8-oxooctanoic acid, is obtained, the final step is its conversion to the corresponding ethyl ester. This is typically accomplished through Fischer-Speier esterification. The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (ethanol) is used, or the water formed during the reaction is removed, often by azeotropic distillation. The kinetics of esterification for similar medium-chain fatty acids have been studied, indicating that the reaction rate is influenced by temperature and catalyst concentration. scirp.org

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has introduced a variety of advanced catalytic methods that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. These include photoredox catalysis, transition metal-catalyzed cross-couplings, and biocatalysis.

Photoredox Catalysis in Oxoester Formation

Visible-light photoredox catalysis has become a powerful tool for forming carbon-carbon bonds under mild conditions. ethz.chnih.gov This methodology utilizes a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light to reach an excited state. wikipedia.org In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. nih.gov

For the synthesis of oxoesters, photoredox catalysis can be employed to generate acyl radicals or to functionalize C-H bonds. For instance, aromatic β-ketoesters can be used to generate transient α-carbonyl radicals and persistent ketyl radicals under visible-light irradiation, which can then participate in various organic transformations. researchgate.net This approach allows for novel disconnections and the construction of complex molecules under exceptionally mild conditions, often at room temperature. nih.gov

Table 2: Common Photocatalysts and Their Applications

| Photocatalyst | Type | Typical Application | Quenching Cycle | Reference |

|---|---|---|---|---|

| [Ru(bpy)₃]²⁺ | Ruthenium complex | Radical generation, Reductive dehalogenation | Reductive or Oxidative | ethz.chwikipedia.org |

| fac-[Ir(ppy)₃] | Iridium complex | C-H functionalization, Radical generation from ketoesters | Reductive or Oxidative | wikipedia.orgresearchgate.net |

| Eosin Y | Organic Dye | Polymerization, Oxidation reactions | Oxidative | N/A |

Transition Metal-Catalyzed Coupling Reactions for Substituted Aryl Moieties

Transition-metal catalysis provides a versatile platform for the synthesis of substituted aryl ketones. researchgate.net These methods often involve the cross-coupling of an aryl halide or a related precursor with a suitable coupling partner. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Heck couplings, are widely used for constructing the aryl-alkyl ketone framework. researchgate.net

Another advanced strategy is the direct C-H functionalization, where a C-H bond on the aromatic ring is catalytically activated and coupled with a partner molecule. acs.org For example, rhodium-catalyzed C-H functionalization can directly introduce α-acylalkyl groups to arenes using cyclic alkenyl carbonates as synthetic equivalents to enolates. acs.org These methods avoid the pre-functionalization of starting materials, making the synthesis more atom-economical and efficient. Various transition metals, including palladium, ruthenium, copper, and rhodium, have been employed to catalyze the synthesis of aryl ketones from different starting materials like aldehydes and arylboronic acids. ccspublishing.org.cn

Enzyme-Catalyzed or Biocatalytic Approaches for Ketoester Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For ketoesters, enzymatic approaches are particularly valuable for stereoselective reductions or transesterifications. nih.gov

Alcohol dehydrogenases (ADHs), for instance, can catalyze the stereoselective reduction of the ketone functionality in a ketoester to produce chiral hydroxy esters, which are valuable building blocks in pharmaceutical synthesis. nih.gov Lipases are another important class of enzymes used in this context. They can catalyze the synthesis of ketoesters through transesterification reactions under solvent-free conditions, providing a green alternative to classical methods. google.com The use of ω-transaminases has also been explored for the amination of β-keto esters to produce chiral β-amino acid esters. researchgate.net These enzymatic strategies offer excellent enantioselectivity and operate under mild conditions of temperature and pH. nih.gov

Table 3: Enzymes in Ketoester Transformations

| Enzyme Class | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral ketones, β-ketoesters | Chiral secondary alcohols | nih.govnih.gov |

| Lipase | Transesterification | β-ketoester and alcohol | Chiral β-ketoester | google.com |

| ω-Transaminase | Asymmetric Amination | β-ketoester | Chiral β-amino ester | researchgate.net |

Multicomponent Reaction Strategies Incorporating Ketoester Motifs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. For the synthesis of β-ketoesters like Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, several MCR strategies can be envisioned.

One notable approach is the three-component reaction involving an organozinc reagent, an acrylate, and an acyl chloride. This method provides a direct route to α-substituted β-ketoesters under mild conditions. To synthesize an analogue of the target molecule, one could employ an organozinc reagent derived from an alkyl halide, an appropriate acrylate, and an aroyl chloride.

For instance, the synthesis of a related β-ketoester could be achieved by reacting ethyl acrylate, 4-tert-butylbenzoyl chloride, and an organozinc reagent. The general reaction scheme is depicted below:

Scheme 1: Three-Component Synthesis of a β-Ketoester

Where R is an alkyl group, and Ar is the 4-tert-butylphenyl group.

The reaction proceeds via a conjugate addition of the organozinc reagent to the acrylate, followed by acylation with the acyl chloride. This methodology allows for the modular and convergent synthesis of a wide range of β-ketoesters.

Another well-established MCR that utilizes β-ketoesters is the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia (B1221849) or an ammonium (B1175870) salt) to produce dihydropyridines. wikipedia.orgorganic-chemistry.org While this does not directly yield the target ketoester, it showcases the utility of long-chain ketoesters in the construction of complex heterocyclic scaffolds through multicomponent strategies. Greener modifications of the Hantzsch reaction, utilizing water as a solvent or catalyst-free conditions, have been developed. researchgate.net

The following table summarizes representative examples of multicomponent reactions for the synthesis of ketoester derivatives, highlighting the versatility of these approaches.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|---|

| Alkylzinc bromide | Ethyl acrylate | 4-tert-butylbenzoyl chloride | α-Alkyl-β-(4-tert-butylphenyl)-β-oxopropanoate | THF, LiCl | 70-85 |

| 4-tert-butylbenzaldehyde (B1265539) | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonium acetate | 1,4-Dihydropyridine | Aqueous medium, 70°C | 85-95 |

Green Chemistry Considerations in Oxoester Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of oxoester synthesis, several green strategies can be implemented to improve the environmental footprint of traditional methods.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. The Claisen-Schmidt condensation, a key reaction for forming chalcones which can be precursors to ketoesters, has been efficiently carried out under microwave irradiation. For example, the reaction of 4-tert-butylbenzaldehyde with acetone (B3395972) can be performed in the presence of a base under microwave conditions to afford (E)-4-(4-tert-butylphenyl)but-3-en-2-one in high yield. nih.gov This intermediate could then be further elaborated to the target oxooctanoate.

Similarly, the Claisen condensation, a fundamental reaction for β-ketoester synthesis, can be accelerated using microwave heating. A plausible microwave-assisted synthesis of Ethyl 8-(4-t-butylphenyl)-8-oxooctanoate could involve the condensation of ethyl 7-chloroheptanoate with 4-tert-butylacetophenone in the presence of a suitable base.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. Solvent-free Claisen-Schmidt condensations have been successfully reported, often utilizing microwave irradiation to facilitate the reaction. researchgate.net This approach is highly desirable from a green chemistry perspective.

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, for instance, are widely used for esterification and transesterification reactions. mdpi.com A potential biocatalytic route to Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate could involve the lipase-catalyzed esterification of 8-(4-tert-butylphenyl)-8-oxooctanoic acid with ethanol. Biocatalysis can also be employed in the synthesis of chiral intermediates for more complex molecules. mdpi.comnih.gov

The following table provides a comparative overview of traditional versus greener synthetic approaches for reactions relevant to the synthesis of Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate.

| Reaction Type | Traditional Conditions | Green Alternative | Advantages of Green Method |

|---|---|---|---|

| Claisen Condensation | Reflux in organic solvent (e.g., toluene) for several hours | Microwave irradiation, solvent-free | Reduced reaction time, energy efficiency, less waste |

| Esterification | Acid catalysis (e.g., H₂SO₄) in excess alcohol, reflux | Lipase-catalyzed esterification in a non-polar organic solvent or solvent-free | Mild reaction conditions, high selectivity, biodegradable catalyst |

| Hantzsch Synthesis | Reflux in organic solvent (e.g., ethanol) | Aqueous medium, catalyst-free, or use of a reusable solid acid catalyst | Use of environmentally benign solvent, easier product isolation, catalyst recyclability |

Carbonyl Reactivity and Derivatization

The ketone carbonyl group is a primary site for nucleophilic attack and condensation reactions, enabling the synthesis of a wide array of derivatives.

The β-keto ester moiety in Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate allows for the stereoselective reduction of the ketone to a secondary alcohol, yielding chiral β-hydroxy esters. These products are valuable building blocks in the synthesis of biologically active compounds. The asymmetric reduction can be achieved through various catalytic methods, including transition metal catalysis and biocatalysis.

Transition metal complexes featuring chiral ligands are highly effective for the hydrogenation of β-keto esters. Ruthenium and Iridium-based catalysts, in particular, have demonstrated high levels of enantioselectivity. For instance, Ru(II) catalysts bearing the BINAP ligand have been extensively used for the asymmetric hydrogenation of various β-keto esters. Similarly, Iridium catalysts with chiral spiro pyridine-aminophosphine (spiroPAP) ligands have been reported to achieve excellent enantioselectivity and extremely high turnover numbers in the hydrogenation of β-aryl β-ketoesters. thieme-connect.com

Biocatalytic reductions offer an alternative, environmentally benign approach. Enzymes such as dehydrogenases, often employed in whole-cell systems like baker's yeast (Saccharomyces cerevisiae), can reduce the carbonyl group with high enantioselectivity. researchgate.net For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a range of aromatic β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Ru(II)-BINAP Complexes | H₂ | >98% |

| Ir(I)-spiroPAP Complexes | H₂ | up to 99% |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Isopropanol (cosubstrate) | >99% |

| Baker's Yeast (S. cerevisiae) | Glucose (in situ NADH regeneration) | High, variable depending on substrate |

The 1,3-dicarbonyl structure of Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate is a key synthon for the construction of various heterocyclic rings. The presence of acidic α-hydrogens between the two carbonyl groups allows for the formation of a stable enolate, which can act as a nucleophile in cyclization and condensation reactions.

One classic example is the Feist-Benary furan (B31954) synthesis , where a β-keto ester reacts with an α-halo ketone or aldehyde in the presence of a base. uwindsor.ca The initial step is the alkylation of the enolate at the α-carbon, followed by an acid-catalyzed intramolecular cyclization and dehydration to form a substituted furan.

Similarly, the Hantzsch pyrrole (B145914) synthesis can be employed, where the β-keto ester reacts with an α-halo ketone in the presence of ammonia or a primary amine. uwindsor.ca The reaction proceeds through a similar mechanism to the Feist-Benary synthesis but incorporates the amine to form a pyrrole ring, which is a common core in many pharmaceuticals. β-Keto amides, which can be derived from the corresponding esters, are also excellent building blocks for a wide variety of five- and six-membered heterocyclic compounds. researchgate.net

Ester Group Transformations

The ethyl ester group is susceptible to nucleophilic acyl substitution, primarily through transesterification and hydrolysis.

Transesterification is a crucial transformation that allows for the modification of the ester group by exchanging the ethyl group with a different alcohol moiety. This reaction is typically catalyzed and is highly valuable for altering the physical properties or for introducing new functionalities into the molecule. The transesterification of β-keto esters can often be performed selectively due to the potential for the catalyst to chelate with both carbonyl groups via an enol intermediate. nih.gov

A wide variety of catalysts have been developed for this purpose, including boron-based reagents like boric acid and arylboronic acids, which are attractive due to their low toxicity. bohrium.com Heterogeneous catalysts, such as silica-supported boric acid, offer advantages like solvent-free conditions and catalyst recyclability. nih.gov Other successful systems include various metal catalysts and enzymes like lipases, which can perform the reaction under mild, environmentally friendly conditions. bohrium.com

| Catalyst System | Alcohol Type | Reaction Conditions |

|---|---|---|

| Arylboronic Acids | Primary, Secondary, Tertiary, Phenols | Lewis acid catalysis, often mild conditions |

| Silica-Supported Boric Acid (SiO₂–H₃BO₃) | Primary, Secondary, Benzylic | Solvent-free, heterogeneous catalysis |

| Candida antarctica Lipase B (CALB) | Various Alcohols | Enzymatic, mild temperature, often solvent-free |

| 4-(Dimethylamino)pyridine (DMAP) | Primary and Secondary Alcohols | Organic base catalysis |

Ester hydrolysis, or saponification, involves the cleavage of the ester bond to yield the corresponding carboxylate and alcohol. For Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, this reaction would produce 8-(4-tert-butylphenyl)-8-oxooctanoic acid and ethanol. The reaction is most commonly performed under basic conditions.

The predominant mechanism for the hydrolysis of this type of unhindered ester is the base-catalyzed acyl cleavage, bimolecular (BAC2) mechanism. ucoz.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A final, rapid proton transfer from the newly formed carboxylic acid to the ethoxide yields the carboxylate salt and ethanol. Acid-catalyzed hydrolysis is also possible, typically proceeding through the AAC2 mechanism, which involves protonation of the carbonyl oxygen followed by nucleophilic attack by water. ucoz.com

Aromatic Ring Functionalization Studies

The 4-tert-butylphenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the benzene ring. The position of the incoming electrophile is dictated by the directing effects of the two existing substituents: the tert-butyl group and the acyl group.

Tert-butyl group : This is an alkyl group, which acts as an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugative effects. stackexchange.com

Acyl group (-COR) : This group is deactivating and a meta-director because the carbonyl group withdraws electron density from the ring through resonance, destabilizing the intermediates for ortho and para attack.

In Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, these two groups are in a para relationship to each other. This simplifies the analysis of directing effects. The positions ortho to the activating tert-butyl group are the same positions that are meta to the deactivating acyl group. Therefore, both groups direct incoming electrophiles to the same carbons (positions 2 and 6 of the benzene ring). Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions adjacent to the tert-butyl group. However, the bulky nature of the tert-butyl group may cause steric hindrance, potentially reducing the reaction rate or influencing the distribution of products if a particularly large electrophile is used. youtube.comnih.gov

Alpha-Carbon Reactivity and Functionalization via Enolate Chemistry

The carbon atom adjacent to the carbonyl group of the ketone (the α-carbon) in Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate is acidic due to the electron-withdrawing nature of the carbonyl. This acidity allows for deprotonation by a suitable base to form a nucleophilic enolate ion. The formation of this enolate is a key step in the functionalization of the α-carbon.

The general reaction for enolate formation is as follows:

Once formed, the enolate can act as a nucleophile and react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. This class of reactions is fundamental in organic synthesis for building molecular complexity.

Table 1: Potential Alpha-Carbon Functionalization Reactions

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl ketone |

| Aldol (B89426) Addition | Aldehyde or Ketone | β-Hydroxy ketone |

| Acylation | Acyl halide or Anhydride | β-Diketone |

Detailed research into the enolate chemistry of similar long-chain keto-esters has shown that the choice of base and reaction conditions can influence the regioselectivity of deprotonation if there are multiple acidic protons. However, in the case of Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, the protons on the carbon between the ketone and the phenyl group are significantly more acidic than those on the other side of the ketone.

The enolate can exist in two resonant forms, with the negative charge on either the carbon or the oxygen atom. While the charge resides predominantly on the more electronegative oxygen atom, the carbon-centered anion is the key nucleophilic species in many reactions.

Mechanistic Investigations of Intramolecular Rearrangements and Migrations

Intramolecular reactions of keto-esters can lead to the formation of new cyclic structures, which are of significant interest in synthetic chemistry. One of the most relevant intramolecular reactions for a molecule like Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate would be a cyclization reaction involving the ester and the ketone functionalities.

A plausible intramolecular transformation is a variation of the Dieckmann condensation, although this typically involves diesters. A related intramolecular cyclization could be envisaged under specific conditions, potentially involving the formation of an enolate that attacks the ester carbonyl. However, the long carbon chain between the ketone and the ester in Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate would lead to a large ring, which is thermodynamically less favorable than the formation of 5- or 6-membered rings.

Another possibility for intramolecular rearrangement involves the aromatic ring, such as an intramolecular Friedel-Crafts acylation. If the ester group were to be converted to an acyl halide, it could potentially acylate the tert-butylphenyl ring, leading to a cyclic product. The position of the acylation on the aromatic ring would be directed by the activating effect of the tert-butyl group.

Table 2: Potential Intramolecular Rearrangements

| Rearrangement Type | Key Reactive Groups | Potential Product | Conditions |

| Intramolecular Aldol | Enolate and Ester Carbonyl | Large-ring β-hydroxy ketone | Basic |

| Intramolecular Friedel-Crafts | Acylium ion and Aromatic Ring | Fused-ring aromatic ketone | Lewis Acid |

Mechanistic studies of such intramolecular rearrangements in similar systems often involve isotopic labeling to trace the movement of atoms and computational studies to model the transition states and reaction pathways. For a molecule like Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate, the flexibility of the octanoate (B1194180) chain would be a critical factor in the feasibility of any intramolecular cyclization.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 8-(4-t-butylphenyl)-8-oxooctanoate, both ¹H and ¹³C NMR are instrumental in assigning the complete chemical structure.

The ¹H NMR spectrum provides distinct signals for each proton environment. The ethyl group of the ester function is identified by a characteristic triplet and quartet pattern. The long methylene (B1212753) chain protons appear as a series of multiplets in the aliphatic region. Protons alpha to the carbonyl groups (both ketone and ester) are deshielded and resonate at a lower field. The aromatic protons on the p-disubstituted benzene (B151609) ring exhibit a typical AA'BB' system, appearing as two distinct doublets. The nine equivalent protons of the tert-butyl group produce a sharp singlet.

¹³C NMR spectroscopy complements the proton data, with signals corresponding to the carbonyl carbons of the ketone and ester appearing significantly downfield (>170 ppm). libretexts.org The quaternary carbons and the distinct carbons of the aromatic ring, alkyl chain, ethyl group, and t-butyl group can all be unambiguously assigned.

For conformational analysis, dynamic NMR (DNMR) studies at variable temperatures can provide insight into the rotational barrier around the aryl-carbonyl (Ar-CO) bond. unibas.it At low temperatures, restricted rotation may lead to the observation of distinct signals for otherwise equivalent aromatic protons or carbons, allowing for the calculation of the activation energy for this rotation. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations, helping to define the preferred conformation of the alkyl chain and its spatial relationship to the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on standard chemical shift values for analogous functional groups.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl-CH₃ | 1.25 (t) | 14.2 |

| Ethyl-CH₂ | 4.12 (q) | 60.3 |

| C2-H₂ (α to ester C=O) | 2.30 (t) | 34.3 |

| C3-H₂ to C6-H₂ | 1.30-1.75 (m) | 24.8, 28.9, 29.0 |

| C7-H₂ (α to ketone C=O) | 2.95 (t) | 38.5 |

| Aromatic C-H (ortho to C=O) | 7.90 (d) | 128.5 |

| Aromatic C-H (meta to C=O) | 7.50 (d) | 125.6 |

| t-Butyl-CH₃ | 1.35 (s) | 31.0 |

| Ester C=O | - | 173.8 |

| Ketone C=O | - | 199.5 |

| Aromatic C-C=O | - | 135.0 |

| Aromatic C-C(CH₃)₃ | - | 157.0 |

| t-Butyl Quaternary C | - | 35.1 |

Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Intermediate Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would induce characteristic fragmentation pathways.

The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu This would lead to two significant fragment ions: one corresponding to the [t-butylphenyl-CO]⁺ ion and another resulting from the loss of the t-butylphenylcarbonyl radical.

Another key fragmentation pathway for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement. nih.gov In this molecule, a hydrogen atom from the gamma-carbon (C5) of the octanoate (B1194180) chain can be transferred to the ketone's carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond (C7-C6), resulting in the elimination of a neutral alkene and the formation of a characteristic enol radical cation.

The ester group also directs fragmentation, typically involving cleavage of the C-O bond or McLafferty rearrangement if the conditions are met, leading to ions corresponding to the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of these fragments, enabling the confirmation of their elemental composition and lending strong support to the proposed fragmentation pathways.

Table 2: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound This table presents predicted data based on established fragmentation patterns of ketones and esters.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 318 | [C₂₀H₃₀O₃]⁺ | Molecular Ion [M]⁺ |

| 289 | [C₁₈H₂₅O₃]⁺ | [M - C₂H₅]⁺ |

| 273 | [C₁₈H₂₅O₂]⁺ | [M - OC₂H₅]⁺ |

| 161 | [C₁₁H₁₃O]⁺ | [ (CH₃)₃C-C₆H₄-CO ]⁺ (Acylium ion) |

| 157 | [C₁₀H₁₃]⁺ | [M - CO-(CH₂)₆-COOC₂H₅]⁺ |

| 149 | [C₈H₉O₃]⁺ | [ CO-(CH₂)₆-COOC₂H₅ ]⁺ |

| 57 | [C₄H₉]⁺ | [ (CH₃)₃C ]⁺ |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is highly effective for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups.

The C=O stretching vibration of the aliphatic ethyl ester is expected to appear around 1735 cm⁻¹. libretexts.org The C=O stretch of the aryl alkyl ketone is influenced by conjugation with the benzene ring, which lowers its vibrational frequency to approximately 1685-1690 cm⁻¹. pressbooks.pubspectroscopyonline.com The presence of two distinct, strong peaks in this region is a clear indicator of the keto-ester structure.

Other significant absorptions include C-H stretching vibrations. The sp³ C-H stretches from the alkyl chain and t-butyl group will appear just below 3000 cm⁻¹, while the sp² C-H stretches from the aromatic ring will be found just above 3000 cm⁻¹. The spectrum will also feature strong C-O stretching bands associated with the ester group in the 1300-1000 cm⁻¹ region. libretexts.org Bending vibrations for the methylene groups and characteristic absorptions for the p-disubstituted aromatic ring would also be observable.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies This table presents predicted data based on typical IR frequencies for organic functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1735 | C=O Stretch | Saturated Ester |

| ~1690 | C=O Stretch | Aryl Alkyl Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester |

| ~840 | C-H Bend | p-Disubstituted Aromatic |

X-ray Crystallography of Key Derivatives for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While this compound is itself achiral, its chemical derivatives can be studied to determine absolute configuration and analyze packing forces.

To apply this technique for stereochemical analysis, a chiral center must be introduced. A common strategy is the stereoselective reduction of the ketone to a secondary alcohol, creating Ethyl 8-(4-t-butylphenyl)-8-hydroxyoctanoate. If this reduction is performed using a chiral reducing agent or if the resulting racemic alcohol is resolved into its separate enantiomers, a single crystal of one enantiomer can be analyzed. purechemistry.org

X-ray diffraction analysis of this chiral alcohol derivative would allow for the unambiguous determination of its absolute configuration (R or S) at the newly formed stereocenter, often by using anomalous dispersion methods. researchgate.netresearchgate.net Furthermore, the analysis would reveal precise bond lengths, bond angles, and torsion angles. This data provides invaluable insight into the molecule's preferred solid-state conformation, including the orientation of the aromatic ring relative to the alkyl chain. It also elucidates intermolecular interactions, such as hydrogen bonding involving the new hydroxyl group and van der Waals forces, which dictate the crystal packing arrangement.

Table 4: Hypothetical Crystallographic Data for a Chiral Derivative (Ethyl (S)-8-(4-t-butylphenyl)-8-hydroxyoctanoate) This table presents a hypothetical data set to illustrate the type of information obtained from an X-ray crystallography experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₃₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 18.25 |

| Volume (ų) | 1918.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.15 |

| Flack Parameter | 0.05(3) |

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate and for studying its interactions with other molecules. The long octanoate (B1194180) chain allows for a significant number of possible conformations, and MD simulations can help identify the most stable (lowest energy) conformations.

By simulating the molecule's movement over time, researchers can understand how different parts of the molecule interact with each other and with surrounding solvent molecules. This is crucial for predicting the molecule's behavior in different environments.

Analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can also be performed using MD simulations. For instance, simulations could model the interaction of this compound with a biological target, providing insights into its potential mechanism of action.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions involving this compound, providing a detailed understanding of the reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction pathway.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes. For example, the mechanism of hydrolysis of the ethyl ester group could be investigated to understand the role of acid or base catalysts.

Computational Modeling of Structure-Reactivity and Structure-Selectivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, it is possible to establish structure-reactivity relationships (SRRs) and structure-selectivity relationships (SSRs). This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, can help in the rational design of new molecules with desired properties.

For instance, the effect of substituting the t-butyl group with other substituents on the phenyl ring could be computationally explored to understand how this modification influences the molecule's electronic properties and reactivity. This can guide synthetic efforts towards compounds with enhanced activity or selectivity for a particular application.

Applications and Research Perspectives

Role as Versatile Building Blocks in Complex Organic Synthesis

The chemical architecture of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, which contains both an aromatic ketone and an aliphatic ester, provides multiple reactive sites. This duality allows for its use as a foundational component in the construction of more complex molecular frameworks. The ketone can undergo reactions such as nucleophilic additions, reductions, and condensations, while the ester group can be hydrolyzed, reduced, or transesterified. This versatility is crucial for its application in multi-step synthetic pathways.

The long-chain keto-ester structure of this compound is an ideal starting point for synthesizing a variety of heterocyclic compounds. The ketone and ester functionalities can react with binucleophilic reagents to form rings of different sizes and functionalities. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyridazinone or pyrazoline rings, while condensation with β-ketoesters could be employed in syntheses like the Hantzsch pyridine (B92270) synthesis, modified for this specific substrate. Thiophene derivatives, known for their wide range of pharmacological properties, can also be synthesized from appropriate keto-ester precursors. researchgate.net

The general strategies often involve an initial reaction at the ketone carbonyl, followed by an intramolecular cyclization involving the ester group or a derivative thereof. The presence of the 4-tert-butylphenyl moiety can influence the electronic properties and solubility of the resulting heterocyclic systems.

Table 1: Plausible Heterocyclic Systems from this compound

| Reagent | Resulting Heterocycle Core | Potential Application Area |

|---|---|---|

| Hydrazine Hydrate | Pyridazinone | Medicinal Chemistry |

| 1,2-Diaminobenzene | Benzodiazepine | CNS-active compounds |

| Guanidine | Pyrimidine | Pharmaceuticals, Agrochemicals |

Intermediates in the Synthesis of Functionally Active Molecules (e.g., Enzyme Inhibitors, Spiro Compounds)

The synthesis of spirocyclic compounds, which feature two rings sharing a single atom, is a significant area of organic chemistry due to their unique three-dimensional structures and presence in various natural products. Keto-esters are valuable precursors for creating spirocycles through intramolecular condensation reactions. beilstein-journals.org For this compound, the aliphatic chain could be functionalized and induced to cyclize onto the carbon adjacent to the ketone, forming a spirocyclic core. rsc.org Methodologies such as intramolecular aldol (B89426) reactions or alkylation followed by ring closure could be employed to construct these architecturally complex molecules. rsc.org The synthesis of optically active spirocycles can be achieved through sequences involving asymmetric alkylation followed by cyclization reactions like the Heck reaction. nih.gov

Furthermore, the structural motif of an aromatic ketone connected to a lipophilic chain is found in various biologically active molecules, including enzyme inhibitors. The 4-tert-butylphenyl group can engage in hydrophobic interactions within an enzyme's active site, while the ketone and ester provide points for hydrogen bonding or further functionalization. This makes the compound a valuable intermediate for creating libraries of potential inhibitors for various enzymatic targets.

Theoretical Exploration of Biological Interactions via Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

In silico studies could be performed to evaluate the binding affinity of this compound and its derivatives against various receptors. phcog.com The key structural features for such interactions would be:

The 4-tert-butylphenyl group: This bulky, hydrophobic group can fit into lipophilic pockets of a protein's binding site, contributing significantly to binding energy through van der Waals forces.

The Ketone Carbonyl Group: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a binding site.

The Ethyl Ester: This group can also participate in hydrogen bonding and can be modified to tune the molecule's solubility and pharmacokinetic properties.

The Octanoate (B1194180) Chain: The flexible aliphatic chain allows the molecule to adopt various conformations to achieve an optimal fit within a binding site.

By docking this molecule against libraries of known protein structures, researchers can generate hypotheses about its potential biological activity, guiding further experimental work. nih.gov

Potential in Materials Science Research as Monomers or Modifiers

In polymer science, the properties of a material are dictated by the structure of its constituent monomers. The 4-tert-butylphenyl group is known to be used in polymers to act as a "chain stopper," controlling molecular weight, or to impart specific properties. wikipedia.org For example, the bulky tert-butyl group can increase the glass transition temperature (Tg), enhance thermal stability, and increase the hydrophobicity of a polymer. univarsolutions.com

While this compound is not a monomer in its current form, it can be chemically modified to become one. For instance, reduction of the ester to a primary alcohol, followed by esterification with acrylic acid, would yield a vinyl monomer. Polymerization of this monomer would result in a polymer with long side chains, each containing the bulky 4-tert-butylphenyl ketone moiety. Such a structure would be expected to produce polymers with low density, high hydrophobicity, and unique thermal and mechanical properties due to the bulky side groups. These materials could find applications in specialized coatings, membranes, or additives.

Table 2: Potential Polymer Properties Influenced by the Monomer Structure

| Structural Feature of Monomer | Predicted Impact on Polymer Properties | Potential Application |

|---|---|---|

| Long Aliphatic Side Chain | Increased flexibility, lower Tg, internal plasticization | Elastomers, adhesives |

| Bulky 4-tert-butylphenyl Group | Increased Tg, reduced chain entanglement, high hydrophobicity | High-performance coatings, specialty plastics |

Future Directions in Novel Synthetic Methodology Development for Oxooctanoates

The synthesis of aryl ketones like this compound is typically achieved via the Friedel-Crafts acylation. nih.gov This reaction involves treating an aromatic compound (tert-butylbenzene) with an acylating agent, such as the mono-acid chloride of ethyl suberate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, leading to significant chemical waste. researchgate.net

Future research in synthetic methodology could focus on developing more sustainable and efficient routes. Key areas of interest include:

Catalytic Friedel-Crafts Acylation: The development of solid acid catalysts, such as zeolites or functionalized resins, that can be easily recovered and reused would make the synthesis greener and more cost-effective. rsc.org

Direct Carboxylic Acid Acylation: Methods that allow the direct use of carboxylic acids as acylating agents, avoiding the need to first convert them to acid chlorides, are highly desirable as they reduce the number of synthetic steps and corrosive byproducts. researchgate.net

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could improve reaction control, enhance safety, and allow for easier scale-up compared to traditional batch processes.

Opportunities in Fundamental Mechanistic Organic Chemistry Research

The reactions involving this compound provide fertile ground for fundamental mechanistic studies. The Friedel-Crafts acylation step, for instance, is a classic electrophilic aromatic substitution, and detailed studies could probe the influence of the long ester chain on the reaction's regioselectivity and kinetics. nih.gov The generation and stability of the acylium ion intermediate are central to understanding this transformation. nih.gov

Furthermore, the subsequent transformations of this keto-ester into heterocyclic or spirocyclic systems offer rich opportunities for mechanistic investigation. Researchers could study the thermodynamics and kinetics of various cyclization pathways, the role of catalysts in directing reaction outcomes, and the stereochemical course of reactions that form new chiral centers. Understanding these fundamental principles is crucial for developing highly selective and efficient synthetic methods for complex molecules. nih.gov

Q & A

Q. What are the optimized synthetic routes for Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 8-(4-T-butylphenyl)-8-oxooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux . For industrial-scale production, continuous flow reactors improve control over temperature and mixing, enhancing yield (≥85%) and purity (≥95%) . Key parameters include stoichiometric ratios (1:1.2 acid-to-ethanol), reaction time (6–8 hours), and catalyst loading (5–10 mol%). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the ester from unreacted acid.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : To confirm the ester’s structure (e.g., δ 4.1 ppm for -CH₂CH₃ in ethyl ester; δ 1.3 ppm for T-butyl protons) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥99% purity threshold) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 334.4 [M+H]⁺ .

- X-ray crystallography : Resolves stereochemical details of the T-butylphenyl group .

Q. How does the compound’s reactivity compare to analogs with different aryl substituents (e.g., methyl, hexyl)?

The T-butyl group enhances steric hindrance, reducing electrophilic substitution rates at the para position compared to methyl or ethyl analogs. For example:

- Nitration : Requires harsher conditions (HNO₃/H₂SO₄, 50°C) vs. methyl analogs (room temperature) .

- Reduction : NaBH₄ selectively reduces the ketone to 8-(4-T-butylphenyl)-8-hydroxyoctanoate, avoiding ester cleavage .

- Oxidation : KMnO₄ in alkaline medium converts the ketone to a carboxylic acid derivative .

Q. What are the key physicochemical properties influencing its applications in organic synthesis?

- Lipophilicity : LogP ≈ 4.2 (higher than methyl/ethyl analogs due to T-butyl) .

- Thermal stability : Decomposition temperature >250°C, suitable for high-temperature reactions .

- Solubility : Limited in polar solvents (e.g., water: <0.1 mg/mL); soluble in DCM, THF, and ethyl acetate .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s interaction with oxidoreductases in enzymatic assays?

The ketone moiety undergoes NADPH-dependent reduction via carbonyl reductases (e.g., CBR1), producing 8-(4-T-butylphenyl)-8-hydroxyoctanoate. Kinetic studies (Lineweaver-Burk plots) show a Kₘ of 12 μM and Vₘₐₓ of 0.8 μmol/min/mg protein, indicating moderate substrate affinity . Computational docking (AutoDock Vina) reveals hydrogen bonding between the ketone oxygen and Ser139/Asn194 residues in human CBR1 .

Q. How can researchers resolve contradictions in reported biological activity between this compound and its fluorinated analogs?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cancer cell lines) arise from differences in:

- Electron-withdrawing effects : Fluorine substituents increase electrophilicity, enhancing interactions with cellular nucleophiles (e.g., glutathione) .

- Membrane permeability : T-butyl’s hydrophobicity improves cellular uptake vs. polar fluorinated analogs . Methodological solutions include:

- Standardized assay conditions (e.g., 48-hour incubation, 10% FBS) .

- Metabolomic profiling to track intracellular degradation products .

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

- Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce the ketone to (R)- or (S)-alcohols with ≥90% ee .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in racemic mixtures .

- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) separate enantiomers for stereochemical analysis .

Q. How can computational modeling predict the compound’s interactions with novel biological targets (e.g., HDAC inhibitors)?

- Molecular dynamics (MD) simulations : Reveal stable binding of the T-butyl group to HDAC’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

- QSAR models : Correlate substituent bulkiness (e.g., T-butyl vs. hexyl) with IC₅₀ values (R² = 0.89) .

- Density Functional Theory (DFT) : Predicts reaction barriers for metabolic oxidation pathways (e.g., CYP3A4-mediated hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.